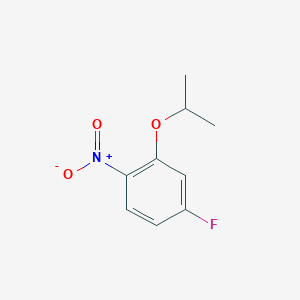

4-Fluoro-2-isopropoxy-1-nitrobenzene

描述

Contextualization within Halogenated Nitroarenes and Aromatic Ethers

4-Fluoro-2-isopropoxy-1-nitrobenzene is structurally a member of two significant categories of organic compounds: halogenated nitroarenes and aromatic ethers.

Halogenated Nitroarenes are aromatic compounds that contain at least one nitro group and one halogen atom bonded to the aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which reduces the electron density of the aromatic ring. nih.govontosight.ai This deactivation makes the ring less susceptible to electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.govlkouniv.ac.in More importantly, the powerful electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution, particularly when halogens are located at the ortho or para positions. This property makes halogenated nitroarenes valuable precursors for synthesizing a wide variety of substituted aromatic compounds. researchgate.net

Aromatic Ethers , also known as phenol (B47542) ethers, are a class of organic compounds featuring an ether group (an oxygen atom connected to two alkyl or aryl groups) attached to an aromatic ring. numberanalytics.comnumberanalytics.comorganicmystery.com The general structure is Ar-O-R, where Ar is an aryl group. numberanalytics.com Aromatic ethers are generally stable compounds and are present in numerous biologically active molecules. numberanalytics.comwikipedia.org While the ether linkage itself is relatively stable, the aromatic ring can still participate in reactions such as electrophilic aromatic substitution. numberanalytics.com

This compound embodies the characteristics of both classes. It possesses the nitro and fluoro groups of a halogenated nitroarene and the isopropoxy group of an aromatic ether. This dual nature is central to its chemical behavior and its role in synthesis.

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The primary significance of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. Its molecular architecture offers specific reactive sites that can be manipulated selectively.

The key to its versatility is the interplay between the functional groups:

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at position 4 is para to the strongly electron-withdrawing nitro group. This arrangement makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide range of nucleophiles (such as amines, alkoxides, and thiolates) at this position, enabling the synthesis of diverse derivatives.

Reduction of the Nitro Group: The nitro group can be chemically reduced to form an amino group (-NH₂). Common reagents for this transformation include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or reducing agents like tin(II) chloride. organic-chemistry.org The resulting aniline (B41778) derivative is a crucial precursor for many pharmaceuticals and agrochemicals. researchgate.net

These two key reactions—substitution of the fluorine and reduction of the nitro group—can be performed to create a wide array of polysubstituted benzene (B151609) derivatives, making this compound a valuable building block in multi-step synthetic pathways.

Overview of Key Research Domains and Industrial Applications

The utility of this compound as a synthetic intermediate translates directly into its relevance across several key research and industrial sectors.

Pharmaceuticals: In pharmaceutical chemistry, the compound serves as a crucial starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs). Its structure is a component of more complex molecules designed to interact with biological targets. Related fluoronitrobenzene compounds are used to prepare drugs for various therapeutic areas, including anti-inflammatory agents and inhibitors of specific enzymes like the insulin-like growth factor-1 receptor. scbt.comgoogle.com

Agrochemicals: The agrochemical industry utilizes halogenated nitroaromatic compounds as precursors for herbicides, fungicides, and pesticides. nih.govresearchgate.net By reducing the nitro group of compounds like this compound to an aniline, chemists can access building blocks for crop protection agents. google.com

Materials Science: The unique electronic properties conferred by the fluorine and nitro substituents make this compound and its derivatives of interest in the field of materials science for the development of specialty polymers and other advanced materials.

Specialty Chemicals: Beyond specific applications in medicine and agriculture, it is a valuable intermediate in the broader specialty chemicals market, used in the synthesis of dyes and other high-value organic compounds. nbinno.com

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRNETDLLJMLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442725 | |

| Record name | 4-Fluoro-2-isopropoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-46-4 | |

| Record name | 4-Fluoro-2-isopropoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Fluoro 2 Isopropoxy 1 Nitrobenzene

Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that serves as a powerful electron-withdrawing group and as a precursor to other important functionalities, most notably the amino group.

The most prominent and synthetically valuable reaction of the nitro group in 4-fluoro-2-isopropoxy-1-nitrobenzene is its reduction to an aniline (B41778). This transformation is a cornerstone in the synthesis of more complex molecules where an amino group is required for subsequent reactions. The reduction converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring.

A variety of reducing agents and conditions can be employed for this purpose, with catalytic hydrogenation being one of the most common and efficient methods. evitachem.com Reagents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel are frequently utilized. evitachem.comgoogle.com This method is known for its high yields and clean reaction profiles. The resulting product, 4-fluoro-2-isopropoxyaniline, is a key intermediate in various synthetic pathways. nih.gov

| Reagents | Catalyst | Product | Typical Conditions |

|---|---|---|---|

| H₂ Gas | Palladium on Carbon (Pd/C) | 4-fluoro-2-isopropoxyaniline | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure. evitachem.com |

| H₂ Gas | Raney Nickel (Raney Ni) | 4-fluoro-2-isopropoxyaniline | Methanol solvent, elevated hydrogen pressure. google.com |

While the reduction to anilines is the most extensively documented transformation for this compound, other reactions characteristic of aromatic nitro compounds are theoretically possible. These include partial reduction to hydroxylamines or azoxybenzenes and reactions involving the alpha-protons of alkyl groups activated by the nitro function (though not applicable to this specific molecule). However, in the context of this compound, the literature primarily focuses on its role as a precursor to the corresponding aniline, with other derivatizations of the nitro group being less synthetically exploited.

Aromatic Substitution Reactions

The substitution patterns of the benzene (B151609) ring are heavily influenced by the existing substituents, which determine both the rate of reaction and the regioselectivity of the incoming group.

The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the fluorine atom, makes the aromatic ring highly electron-deficient. vapourtec.com This electronic arrangement strongly activates the molecule for nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by a nucleophile. youtube.comyoutube.com

In this context, the fluorine atom serves as an excellent leaving group. wikipedia.org The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.

Elimination: The aromaticity is restored as the fluoride (B91410) ion is expelled, resulting in the substituted product.

This reaction is a powerful tool for forming new carbon-heteroatom bonds. A variety of nucleophiles, such as amines, alkoxides, and phenoxides, can displace the fluoride. evitachem.com

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Amines | Pyrrolidine, Morpholine | N-Aryl Amines | Forms C-N bonds, crucial in pharmaceutical and agrochemical synthesis. vapourtec.com |

| Phenoxides | Sodium Phenoxide | Diaryl Ethers | Builds complex ether linkages. wikipedia.org |

| Alkoxides | Sodium Methoxide | Aryl Ethers | Can be used to exchange one alkoxy group for another. |

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly more challenging than nucleophilic substitution. wikipedia.org The reaction rate is governed by the net electronic effect of the substituents. The nitro group is a powerful deactivating group, and the fluorine atom is also deactivating, which together strongly reduce the nucleophilicity of the aromatic ring. libretexts.org While the isopropoxy group is an activating group, its effect is largely overcome by the two deactivating groups.

The regiochemical outcome of any potential SEAr reaction is determined by the directing effects of the three substituents.

| Substituent | Position | Effect on Reactivity | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -NO₂ | 1 | Strongly Deactivating | Meta | 3, 5 |

| -O-iPr | 2 | Activating | Ortho, Para | 6, 4 (blocked) |

| -F | 4 | Deactivating | Ortho, Para | 3, 5 |

Based on these directing effects, any electrophilic attack would be overwhelmingly directed to position 5, as it is meta to the nitro group and ortho to the fluorine atom. However, due to the highly deactivated nature of the ring, such reactions would require harsh conditions and are not a common synthetic strategy for this molecule.

Reactivity of the Isopropoxy Moiety in Synthetic Transformations

The isopropoxy group is generally stable under many reaction conditions. However, it can participate in certain transformations. One potential reaction is the oxidation of the isopropoxy group to a carbonyl compound using strong oxidizing agents like potassium permanganate. evitachem.com Another possibility, common to aryl ethers, is cleavage of the ether linkage. This typically requires harsh conditions and potent reagents such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). For this compound, these reactions are not widely reported, as transformations involving the nitro and fluoro groups are more synthetically accessible and useful.

Impact of Fluorine Substitution on Aromatic Ring Reactivity and Selectivity in this compound

The presence and position of a fluorine atom on the aromatic ring of this compound have a profound impact on the molecule's reactivity and the selectivity of its chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions. The interplay between the fluorine substituent, the strongly electron-withdrawing nitro group, and the electron-donating isopropoxy group dictates the susceptibility of the aromatic ring to nucleophilic attack and the regiochemical outcome of such reactions.

The aromatic ring in this compound is rendered electron-deficient by the potent electron-withdrawing effect of the nitro (NO₂) group. This effect is most pronounced at the ortho and para positions relative to the nitro group, making these sites activated towards attack by nucleophiles. In this specific molecule, the fluorine atom is situated at the para position (C-4) relative to the nitro group, a location that is highly activated for nucleophilic substitution.

The fluorine atom itself contributes to the reactivity of the aromatic ring in two opposing ways: through its inductive effect and its resonance effect.

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect further deactivates the entire aromatic ring towards electrophilic substitution but, crucially, enhances its reactivity towards nucleophilic attack by increasing the electrophilicity of the carbon atom to which it is attached.

In the context of nucleophilic aromatic substitution, the inductive effect of fluorine is the dominant factor in activating the ring for attack. Furthermore, the fluorine atom at the C-4 position is an excellent leaving group in SNAr reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The ability of the fluorine to stabilize this intermediate and its facility as a leaving group contribute to the high reactivity of fluoronitroaromatic compounds.

The selectivity of nucleophilic attack on this compound is primarily directed to the C-4 position, leading to the displacement of the fluoride ion. This is due to the strong activation provided by the para-nitro group. The isopropoxy group at the C-2 position, being ortho to the nitro group, also experiences activation. However, the C-F bond is generally more labile than a C-O bond in SNAr reactions under typical conditions, making the substitution of fluorine the favored pathway.

Theoretical and experimental studies on analogous p-halonitrobenzenes have consistently shown that the reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions and is attributed to the rate-determining step being the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom. Computational studies on p-fluoronitrobenzene and p-chloronitrobenzene have indicated that the potential for these molecules to react with nucleophiles decreases in the order of p-chloro- > p-fluoro- > unsubstituted nitrobenzene, yet the substitution of the fluoride proceeds fastest due to a smaller loss of aromaticity during the reaction. mdpi.com

The following table provides a qualitative comparison of the expected reactivity of this compound in SNAr reactions compared to related compounds, based on established principles of physical organic chemistry.

| Compound | Leaving Group | Activating Group(s) | Other Substituent(s) | Expected Relative Reactivity in SNAr | Rationale |

| This compound | F | -NO₂ | -OCH(CH₃)₂ | High | Strong activation by the para-nitro group and the excellent leaving group ability of fluorine. The ortho-isopropoxy group may provide some steric hindrance but also has electronic effects. |

| 4-Chloro-2-isopropoxy-1-nitrobenzene | Cl | -NO₂ | -OCH(CH₃)₂ | Moderate | Chlorine is a good leaving group but less effective than fluorine in activating the ring for nucleophilic attack in SNAr. |

| 4-Fluoro-1-nitrobenzene | F | -NO₂ | H | Very High | Lacks the potential steric hindrance of the ortho-isopropoxy group, potentially leading to faster reaction rates. |

| 2-Isopropoxy-1-nitrobenzene | - | -NO₂ | -OCH(CH₃)₂ | Very Low (for substitution at C-4) | No facile leaving group at the activated para position. |

Advanced Characterization and Computational Studies of 4 Fluoro 2 Isopropoxy 1 Nitrobenzene and Its Derivatives

Spectroscopic and Chromatographic Methods for Purity and Structural Elucidation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of 4-Fluoro-2-isopropoxy-1-nitrobenzene. These methods provide detailed information about the molecular structure, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the isopropoxy group would exhibit characteristic signals. The methine proton (-CH) would appear as a septet, while the two methyl groups (-CH₃) would present as a doublet. The aromatic protons on the benzene (B151609) ring would show distinct splitting patterns and chemical shifts influenced by the electronic effects of the three different substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 110 - 160 |

| Isopropoxy-CH | 4.5 - 5.0 | 70 - 75 |

| Isopropoxy-CH₃ | 1.2 - 1.5 | 20 - 25 |

Note: These are estimated ranges and actual experimental values may vary based on solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A reversed-phase HPLC method, typically employing a C18 column, is often used for the separation of nitroaromatic compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape. sielc.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal or no other peaks. The retention time of the main peak under specific chromatographic conditions serves as an identifying characteristic of the compound. For related compounds like 1-fluoro-4-nitrobenzene, typical mobile phases include acetonitrile and water. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a robust method for both separation and molecular weight confirmation. After chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized.

For nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) in negative ionization mode is often effective. mdpi.com This technique can generate a molecular ion ([M]⁻) or a radical anion ([M]•⁻), allowing for the determination of the molecular weight. For this compound, with a molecular formula of C₉H₁₀FNO₃, the expected molecular weight is approximately 199.18 g/mol . The detection of an ion with an m/z value corresponding to this molecular weight provides strong evidence for the presence of the target compound. Further fragmentation in the mass spectrometer (MS/MS) can yield structural information by breaking the molecule into smaller, characteristic pieces.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC is particularly useful for resolving closely related impurities from the main compound. For the analysis of substituted nitrobenzenes, UPLC methods can provide a more detailed purity profile, which is critical in pharmaceutical applications where even trace impurities must be identified and quantified. The principles of separation are similar to HPLC, often using reversed-phase columns and mobile phases like acetonitrile-water mixtures. sielc.com

Solid-State Characterization and Crystal Engineering Investigations

The solid-state properties of this compound are important for its handling, formulation, and reactivity in the solid phase. Techniques such as X-ray crystallography can provide definitive information about the three-dimensional arrangement of the molecules in a crystal lattice. This includes precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking.

While specific crystal structure data for this compound is not publicly available, studies on similar molecules, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, have been successfully characterized using X-ray crystallography. mdpi.com Such studies reveal how the substituents on the benzene ring influence the crystal packing. Understanding these packing motifs is a key aspect of crystal engineering, where the goal is to design materials with specific physical properties based on their crystal structure.

Computational Chemistry Approaches and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers valuable insights into the molecular properties of this compound. These theoretical studies can predict and rationalize various characteristics, including molecular geometry, electronic structure, and reactivity.

DFT calculations can be used to optimize the molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data if available. Furthermore, the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which helps in predicting the sites of chemical reactions. For this compound, the nitro group is strongly electron-withdrawing, creating an electron-deficient region on the aromatic ring, particularly at the positions ortho and para to it. The isopropoxy group, being electron-donating, and the fluorine atom, with its inductive electron-withdrawing and resonance electron-donating effects, create a complex electronic environment on the benzene ring. Computational studies have been instrumental in understanding these competing electronic effects.

Table 2: Calculated Molecular Properties of Substituted Nitrobenzenes from Theoretical Studies

| Property | Method | Typical Findings for Substituted Nitrobenzenes |

| Molecular Geometry | DFT (e.g., B3LYP) | Optimized bond lengths and angles, potential for ring distortion due to bulky substituents. globalresearchonline.net |

| HOMO-LUMO Gap | DFT | Influenced by the electronic nature of substituents; lower gap often indicates higher reactivity. semanticscholar.org |

| Dipole Moment | DFT | Magnitude and direction determined by the vector sum of individual bond dipoles. globalresearchonline.net |

| Electrostatic Potential | DFT | Reveals electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

Note: The findings are generalized for substituted nitrobenzenes as specific published data for this compound is limited.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule and predicting its chemical reactivity. For this compound, methods like Density Functional Theory (DFT) can provide significant insights into how the interplay of its substituents—the electron-withdrawing nitro and fluoro groups, and the electron-donating isopropoxy group—governs its behavior in chemical reactions.

The reactivity of an aromatic compound is largely dictated by the electron density distribution on the ring and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nitro group, being a strong deactivator, significantly lowers the energy of both the HOMO and LUMO, making the ring less susceptible to electrophilic attack. Conversely, the isopropoxy group, an activating group, and the moderately deactivating fluoro group introduce competing electronic effects.

Computational models, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, can be used to calculate key electronic descriptors. A Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and orbital interactions. mpg.dewisc.edu This analysis reveals the delocalization of electron density and the nature of the bonding within the molecule.

| Descriptor | Predicted Value (Illustrative) | Significance for Reactivity |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -1.8 eV | Represents the molecule's ability to accept electrons. A lower value indicates higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.2 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

This table presents illustrative data that would be expected from DFT calculations on this compound.

Mulliken population analysis can be employed to determine the partial atomic charges on each atom, identifying the most electron-deficient (electrophilic) and electron-rich (nucleophilic) sites. uni-muenchen.deopenmx-square.org In this compound, the carbon atom attached to the nitro group is expected to be highly electrophilic, while the oxygen atoms of the isopropoxy and nitro groups would be nucleophilic centers.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of intermediates and the calculation of activation energies for transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the fluorine atom can be displaced by a nucleophile. researchgate.net

The presence of the strongly electron-withdrawing nitro group in the para position to the fluorine atom is crucial for activating the ring towards nucleophilic attack. Theoretical studies on similar nitroaromatic compounds suggest that SNAr reactions can proceed through either a stepwise mechanism involving a stable Meisenheimer complex or a concerted pathway. nih.govnih.gov

Transition state analysis, using computational methods, can determine the preferred mechanism by locating the transition state structures and calculating their corresponding energy barriers. For the reaction of this compound with a generic nucleophile (Nu-), the reaction pathway can be mapped out, and the activation energies for different potential mechanisms can be compared.

| Reaction Step | Predicted Activation Energy (kcal/mol) (Illustrative) | Description |

| Formation of Meisenheimer Complex | 15.2 | The initial attack of the nucleophile on the carbon bearing the fluorine atom to form a resonance-stabilized anionic intermediate. |

| Departure of Fluoride (B91410) Ion | 2.5 | The subsequent loss of the fluoride leaving group from the Meisenheimer complex to yield the final product. |

This table provides an illustrative energy profile for a stepwise SNAr reaction of this compound.

These calculations can also predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents can be quantified by comparing the activation energies for attack at different positions on the aromatic ring. ijrti.orgresearchgate.net The isopropoxy group would direct incoming electrophiles to the ortho and para positions relative to it, while the nitro and fluoro groups would direct to the meta positions. The ultimate regiochemical outcome would depend on the balance of these competing effects, which can be computationally predicted.

Molecular Dynamics Simulations for Conformational Analysis

The conformation of the isopropoxy group relative to the plane of the benzene ring can impact the molecule's steric and electronic properties. MD simulations can map the potential energy surface associated with the rotation around the C(ring)-O(isopropoxy) bond, identifying the most stable conformations. These simulations typically involve placing the molecule in a solvent box and simulating its motion over nanoseconds, governed by a chosen force field.

Analysis of the simulation trajectory can reveal key conformational metrics, such as the distribution of dihedral angles. For this compound, the dihedral angle C1-C2-O-C(isopropyl) would be of primary interest. The planarity of the nitro group with respect to the aromatic ring is also a factor that can be assessed. researchgate.net

| Conformational Parameter | Predicted Observation from MD (Illustrative) | Implication |

| C1-C2-O-C(isopropyl) Dihedral Angle | Bimodal distribution with peaks around ±90° | The isopropoxy group is likely to be oriented perpendicular to the benzene ring to minimize steric hindrance with the adjacent nitro group. |

| C4-C5-N-O Dihedral Angle | Predominantly planar (0° or 180°) | The nitro group tends to be coplanar with the aromatic ring to maximize resonance stabilization. |

| Root Mean Square Fluctuation (RMSF) | Higher RMSF for the terminal methyl groups of the isopropoxy substituent | Indicates greater flexibility and mobility of the isopropyl methyl groups compared to the more rigid aromatic core. |

This table presents illustrative findings that could be derived from a molecular dynamics simulation of this compound.

These conformational insights are crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites, or how it might pack in a crystal lattice.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For this compound and its derivatives, QSAR and QSPR modeling can be employed to predict their properties without the need for extensive experimental testing.

To build a robust QSAR or QSPR model, a dataset of molecules with known activities or properties is required. For a series of derivatives of this compound, various molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.govresearchgate.net

Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to develop a mathematical equation that relates these descriptors to the observed activity or property. scholarsresearchlibrary.com For example, a QSAR model for the toxicity of nitroaromatic compounds could be developed. researchgate.net

A hypothetical QSPR equation for predicting a property like the boiling point of derivatives of this compound might take the following form:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) - c₃*(HOMO-LUMO Gap)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

| Derivative of this compound (Illustrative) | Molecular Weight ( g/mol ) | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Predicted Boiling Point (°C) |

| Parent Compound | 199.18 | 4.2 | 5.7 | 250 |

| 5-chloro derivative | 233.62 | 3.8 | 5.6 | 275 |

| 5-amino derivative | 214.21 | 5.1 | 5.2 | 290 |

This table provides an illustrative example of data that would be used in a QSPR model for derivatives of this compound. The predicted boiling points are for demonstrative purposes.

The predictive power of such models is assessed through rigorous validation techniques, including internal cross-validation and external validation with a separate test set of compounds. These models can then be used to guide the design of new derivatives with desired properties.

Future Research Directions and Emerging Applications for 4 Fluoro 2 Isopropoxy 1 Nitrobenzene

Exploration of Novel and Expedient Synthetic Pathways

Future research is anticipated to focus on the development of more efficient and direct synthetic routes to 4-Fluoro-2-isopropoxy-1-nitrobenzene and its derivatives. Current synthetic strategies often involve multi-step processes that can be time-consuming and may generate significant waste. The exploration of novel synthetic methodologies could lead to more streamlined and cost-effective production.

One promising area of investigation is the application of late-stage functionalization techniques. These methods would allow for the direct introduction of the fluoro, isopropoxy, or nitro groups onto a pre-existing aromatic scaffold, thereby reducing the number of synthetic steps. For instance, recent advancements in C-H activation and fluorination reactions could potentially be adapted for the direct fluorination of an appropriate precursor. nih.gov Similarly, transition-metal-catalyzed cross-coupling reactions could offer a more direct route for the introduction of the isopropoxy group. nih.gov

Table 1: Potential Novel Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Late-Stage C-H Fluorination | Reduced step count, increased molecular diversity. | Development of regioselective fluorinating agents and catalysts. |

| Transition-Metal-Catalyzed Isopropoxylation | Milder reaction conditions, broader substrate scope. | Catalyst design and optimization for sterically hindered substrates. |

| One-Pot Nitration/Functionalization | Improved efficiency, reduced waste. | Control of regioselectivity and reaction conditions. |

Development of More Sustainable and Greener Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic routes to this compound. This involves the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

A key area of development is the replacement of traditional nitrating agents, such as nitric acid/sulfuric acid mixtures, which are highly corrosive and produce significant acidic waste. Greener alternatives could include solid acid catalysts, which are reusable and can be easily separated from the reaction mixture. Photochemical nitration methods, which utilize light to drive the reaction, also offer a more environmentally friendly approach. researchgate.net

The use of alternative reaction media, such as water or ionic liquids, is another important aspect of green synthesis. nih.gov Water is an ideal solvent from an environmental perspective, and performing reactions in aqueous media can sometimes lead to enhanced reactivity and selectivity. nih.gov Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as recyclable and environmentally benign reaction media. organic-chemistry.org Furthermore, catalyst-free reactions in water for nucleophilic substitution on nitroaromatics present a highly green approach. nih.gov

Energy efficiency can be improved by employing methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Continuous flow chemistry is another promising technology that offers better control over reaction parameters, improved safety, and easier scalability, all of which contribute to a more sustainable manufacturing process. researchgate.net

Expansion into Underexplored Bioactive Compound Classes and Therapeutic Areas

The structural motifs present in this compound are found in numerous biologically active molecules. The nitro group is a known pharmacophore and can be a precursor to an amino group, which is a key functional group in many pharmaceuticals. nih.govmdpi.comresearchgate.netnih.govnih.gov The fluorine atom can enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov This suggests that derivatives of this compound could be valuable scaffolds for the discovery of new therapeutic agents.

Future research could focus on synthesizing libraries of compounds derived from this compound and screening them for a wide range of biological activities. The reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and ureas, which are common in drug molecules. wikipedia.org

Potential therapeutic areas to explore include:

Oncology: Many anticancer drugs contain nitroaromatic or fluorinated moieties. The unique substitution pattern of this compound could lead to novel kinase inhibitors or cytotoxic agents.

Infectious Diseases: Nitroaromatics have been used in the development of antibacterial, antifungal, and antiparasitic drugs. researchgate.netnih.gov New derivatives could be explored for their efficacy against drug-resistant pathogens.

Neuroscience: Fluorinated compounds are increasingly being used in the development of drugs targeting the central nervous system due to their ability to cross the blood-brain barrier. nih.gov

The strategic placement of the isopropoxy group could also influence the pharmacokinetic properties of potential drug candidates, making this scaffold particularly interesting for medicinal chemistry campaigns.

Innovative Applications in Emerging Advanced Materials and Nanotechnology

The unique electronic and physical properties imparted by the fluoro and nitro substituents make this compound and its derivatives promising candidates for applications in advanced materials and nanotechnology.

In the field of materials science , the high polarity and potential for intermolecular interactions of nitroaromatic compounds suggest their use in the development of novel optical and electronic materials. nih.gov For example, derivatives could be explored as components of nonlinear optical materials or as electron-accepting units in organic semiconductors. The presence of fluorine can also enhance properties such as thermal stability and chemical resistance in polymers. chemimpex.com

In nanotechnology , fluorinated compounds are being investigated for a variety of applications, including the development of nanoparticles for drug delivery and medical imaging. ku.edumdpi.com The hydrophobic nature of the fluorinated and isopropoxy groups could be exploited in the formation of self-assembling nanostructures. Fluorinated nanoparticles have shown potential as contrast agents in 19F-MRI. mdpi.com Furthermore, nitroaromatic compounds have been utilized in the development of sensors for the detection of explosives, and nanomaterials can enhance the sensitivity of such devices. researchgate.net The combination of fluorine and a nitro group in a single molecule could lead to the development of highly sensitive and selective sensors. Fluoropolymers are also used in coating nanomaterials to create superamphiphobic surfaces. researchgate.net

Table 2: Potential Applications in Advanced Materials and Nanotechnology

| Application Area | Potential Role of this compound Derivatives | Key Properties to Exploit |

|---|---|---|

| Organic Electronics | Electron-accepting materials in transistors and solar cells. | Electron-withdrawing nature of the nitro and fluoro groups. |

| Nonlinear Optics | Chromophores with high hyperpolarizability. | Asymmetric charge distribution. |

| Advanced Polymers | Monomers for high-performance polymers with enhanced stability. | Thermal and chemical resistance imparted by fluorine. |

| Nanomedicine | Components of nanoparticles for imaging and drug delivery. | Biocompatibility and unique NMR properties of fluorine. |

Comprehensive Environmental Fate and Ecotoxicity Studies

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and ecotoxicity is crucial. Currently, there is a lack of specific data on the environmental impact of this compound.

Future research in this area should focus on several key aspects:

Biodegradability: Studies are needed to determine the persistence of this compound in soil and water. The presence of the nitro and fluoro groups may make it resistant to degradation. nih.govitrcweb.orgny.gov

Bioaccumulation: It is important to assess the potential for this compound to accumulate in living organisms. While some nitrobenzenes have low octanol-water partition coefficients, the lipophilicity of the isopropoxy group may influence this property. waterquality.gov.au

Toxicity to Aquatic Life: Comprehensive studies are required to determine the acute and chronic toxicity of this compound to various aquatic organisms, including algae, invertebrates, and fish. waterquality.gov.auresearchgate.net

Atmospheric Fate: The potential for volatilization and atmospheric degradation should also be investigated.

Quantitative structure-activity relationship (QSAR) models could be employed to predict the potential toxicity of this compound based on its chemical structure. epa.gov Such studies are essential to ensure the responsible development and use of this and related compounds, minimizing their potential impact on the environment. The genotoxicity of substituted nitrobenzenes has been evaluated, and many exhibit genotoxic activities. epa.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-isopropoxy-1-nitrobenzene, and how can reaction conditions be optimized?

- Methodology : Begin with nitration of fluorobenzene derivatives, followed by isopropoxylation. Use computational tools (e.g., PISTACHIO, REAXYS) to predict feasible pathways and optimize parameters like temperature, solvent polarity, and catalyst choice. For example, nitro group introduction via mixed acid systems (HNO₃/H₂SO₄) requires careful control to avoid over-nitration. Monitor reaction progress using TLC or GC-MS .

- Key Considerations : Electron-withdrawing fluorine substituents may direct nitration to specific positions. Validate regioselectivity via NMR (¹H, ¹³C, ¹⁹F) and compare with computational predictions .

Q. How should this compound be stored to ensure stability, and what safety protocols are essential?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Use local exhaust ventilation and closed systems during handling to minimize exposure. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Safety showers and eyewash stations must be accessible .

- Key Considerations : The nitro group increases reactivity and potential explosivity. Conduct a hazard assessment using SDS data and WGK classifications (e.g., WGK 3 indicates severe water hazard) .

Advanced Research Questions

Q. How do substituents (fluoro, nitro, isopropoxy) influence the electronic and steric properties of the benzene ring in reactivity studies?

- Methodology : Perform DFT calculations to map electron density distributions and assess steric hindrance. Compare with experimental data (e.g., Hammett constants for substituent effects). For instance, fluorine’s electronegativity alters ring electrophilicity, while the bulky isopropoxy group may slow nucleophilic substitution. Validate via kinetic studies using UV-Vis spectroscopy or HPLC .

- Data Contradiction Analysis : If computational predictions conflict with experimental results (e.g., unexpected regioselectivity), re-evaluate solvent effects or consider hidden intermediates. Cross-reference with analogs like 4-Fluoro-3-nitrobenzotrifluoride (CAS 367-86-2) for structural insights .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated nitroaromatics?

- Methodology : Use iterative validation:

Compare ¹⁹F NMR chemical shifts across studies to identify anomalies (e.g., solvent-induced shifts).

Replicate experiments under standardized conditions (e.g., DMSO-d₆ as solvent).

Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Case Study : Discrepancies in melting points (e.g., 195–196°C for 4-Fluoro-5-nitrobenzene-1,2-diamine vs. literature values) may arise from polymorphic forms or impurities. Use DSC to confirm thermal profiles .

Q. How can iterative research designs address challenges in synthesizing this compound derivatives for pharmaceutical applications?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets. For example:

- Feasibility : Scale reactions using flow chemistry to improve yield.

- Novelty : Explore bioisosteric replacements (e.g., trifluoromethoxy groups) to enhance metabolic stability.

- Ethics : Adopt green chemistry principles (e.g., replace benzene with methylene chloride/benzene mixtures as in Catalog# BIG-BN-2) .

- Data Integration : Use structural analogs (e.g., 4-Fluoro-1-nitro-2-vinylbenzene, CAS 951667-82-6) to infer reactivity trends and reduce trial-and-error synthesis .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。